Ethyl [(3-chloro-2-methylphenyl)amino](oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-chloro-2-methylphenyl)aminoacetate is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of phenylamino acetate, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-chloro-2-methylphenyl)aminoacetate typically involves the reaction of 3-chloro-2-methylaniline with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an appropriate solvent, such as dichloromethane, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethyl (3-chloro-2-methylphenyl)aminoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-chloro-2-methylphenyl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenylamino acetates.
Scientific Research Applications
Ethyl (3-chloro-2-methylphenyl)aminoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl (3-chloro-2-methylphenyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved typically include binding to the active site of the enzyme or receptor, leading to changes in its activity or function.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3-chloro-2-methylphenyl)aminoacetate: is similar to other phenylamino acetates, such as:
Uniqueness
The uniqueness of Ethyl (3-chloro-2-methylphenyl)aminoacetate lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and methyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications.
Biological Activity
Ethyl (3-chloro-2-methylphenyl)aminoacetate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Ethyl (3-chloro-2-methylphenyl)aminoacetate has the molecular formula C11H12ClNO3. Its structure includes a chloro-substituted aromatic ring, an amino group, and an ester functional group derived from acetic acid. This unique configuration contributes to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of Ethyl (3-chloro-2-methylphenyl)aminoacetate is primarily linked to its interactions with specific enzymes and receptors. The compound's ester group can hydrolyze to release active components that may modulate various biological pathways. Preliminary studies indicate potential roles in enzyme-catalyzed reactions, making it a candidate for further exploration in medicinal chemistry.
Key Biological Activities
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that Ethyl (3-chloro-2-methylphenyl)aminoacetate may exhibit similar effects.
- Anticancer Potential : Research indicates that compounds with structural similarities can inhibit cancer cell proliferation.
- Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes, influencing their catalytic activity .
The mechanisms through which Ethyl (3-chloro-2-methylphenyl)aminoacetate exerts its biological effects involve:
- Enzyme Binding : The compound may bind to active sites of enzymes, altering their function.
- Modulation of Signaling Pathways : By interacting with receptors or other biomolecules, it may influence cellular signaling pathways involved in disease processes.
Case Studies and Experimental Data
A review of recent literature provides insights into the biological activity of Ethyl (3-chloro-2-methylphenyl)aminoacetate:
Inhibitory Activity Against Acetylcholinesterase
A significant study focused on the inhibitory activity against human acetylcholinesterase (hAChE), which is crucial for neurotransmission:
- Compounds similar to Ethyl (3-chloro-2-methylphenyl)aminoacetate were tested at concentrations of 100 µM and 300 µM.
- Results indicated varying degrees of inhibition, with some compounds showing moderate inhibitory effects at higher concentrations .
Properties
IUPAC Name |
ethyl 2-(3-chloro-2-methylanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-3-16-11(15)10(14)13-9-6-4-5-8(12)7(9)2/h4-6H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPNCPVTNOZJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C(=CC=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.